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Compound of Interest

Compound Name: 4-Methylhexan-3-ol

Cat. No.: B013393 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 4-Methylhexan-3-
ol, targeting researchers, scientists, and professionals in the field of drug development. The

document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-Methylhexan-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.4 - 3.6 m 1H H-3

~1.6 - 1.8 m 1H H-4

~1.2 - 1.5 m 4H H-2, H-5

~0.9 t 3H H-1

~0.85 d 3H 4-CH₃

~0.8 t 3H H-6

~1.5 - 2.5 br s 1H -OH

¹³C NMR

While a complete experimental spectrum with assignments is not readily available, data from

various sources indicates the following approximate chemical shifts.[1]

Chemical Shift (ppm) Assignment

~75 C-3

~40 C-4

~29 C-2

~26 C-5

~15 4-CH₃

~14 C-6

~10 C-1

Infrared (IR) Spectroscopy
The IR spectrum of 4-Methylhexan-3-ol exhibits characteristic absorptions for an alcohol.[2][3]
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Wavenumber (cm⁻¹) Functional Group Description

~3350 O-H Strong, broad

~2960, 2930, 2870 C-H (sp³) Strong, sharp

~1460 C-H bend Medium

~1380 C-H bend Medium

~1100 C-O Strong

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 4-Methylhexan-3-ol shows a fragmentation

pattern typical for a secondary alcohol.[4]

m/z Relative Intensity Proposed Fragment

116 Low / Absent [M]⁺ (Molecular Ion)

98 Moderate [M-H₂O]⁺

87 High [M-C₂H₅]⁺ (α-cleavage)

73 Moderate [M-C₃H₇]⁺ (α-cleavage)

59 High [CH(OH)CH₂CH₃]⁺

45 Moderate [CH(OH)CH₃]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 4-Methylhexan-3-ol (typically 5-25 mg) is dissolved in

approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆) in a

clean, dry 5 mm NMR tube. A small amount of a reference standard, such as

tetramethylsilane (TMS), is added for chemical shift calibration.
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Instrument Parameters: The prepared sample is placed in the NMR spectrometer. For ¹H

NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, the spectral width is

generally set from 0 to 220 ppm.

Data Acquisition:

¹H NMR: A standard one-pulse sequence is used. The number of scans can vary from 8 to

64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

¹³C NMR: A proton-decoupled pulse sequence is typically employed to simplify the

spectrum by removing C-H coupling. Due to the low natural abundance of ¹³C, a larger

number of scans (e.g., 1024 or more) is often required.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to

generate the NMR spectrum. Phase and baseline corrections are applied to obtain a clean

spectrum. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: For a neat liquid sample like 4-Methylhexan-3-ol, a thin film is

prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used. A background

spectrum of the clean, empty salt plates is recorded first.

Data Acquisition: The salt plates with the sample are placed in the spectrometer's sample

holder. The IR spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹.

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Data Analysis: The final spectrum is obtained by ratioing the sample spectrum against the

background spectrum. The positions of the absorption bands (in cm⁻¹) and their intensities

are then analyzed to identify the functional groups present.

Mass Spectrometry (MS)
Sample Introduction: A small amount of 4-Methylhexan-3-ol is introduced into the mass

spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

The sample is vaporized in the ion source.
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Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy

electron beam (typically 70 eV for electron ionization), causing them to ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated and passed through a

mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based

on their mass-to-charge ratio (m/z).

Detection and Spectrum Generation: A detector records the abundance of ions at each m/z

value. This information is compiled to generate a mass spectrum, which is a plot of relative

ion abundance versus m/z. The fragmentation pattern is then analyzed to deduce the

structure of the molecule.[5][6][7]

Visualizations
The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data.
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General Spectroscopic Analysis Workflow
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General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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